alpha-Terpinene

Catalog No.
S586681
CAS No.
99-86-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Terpinene

CAS Number

99-86-5

Product Name

alpha-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,3-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3

InChI Key

YHQGMYUVUMAZJR-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(C)C

solubility

Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CC=C(CC1)C(C)C

The exact mass of the compound alpha-Terpinene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in most fixed oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Terpinene is a cyclic monoterpene characterized by its highly reactive conjugated 1,3-diene system within a p-menthane skeleton [1]. Unlike more abundant isolated-diene terpenes, this structural motif renders alpha-terpinene exceptionally valuable as a procurement-grade chemical building block, specifically for Diels-Alder cycloadditions, targeted endoperoxide synthesis, and high-performance antioxidant applications[2]. Its predictable reactivity profile makes it a targeted precursor in the synthesis of complex bicyclic resins, specialized fragrances, and pharmaceutical intermediates such as ascaridole [3].

Procurement substitution of alpha-terpinene with its more common isomers, such as gamma-terpinene or alpha-pinene, fundamentally fails in synthetic applications requiring a conjugated diene [1]. Because gamma-terpinene contains a 1,4-diene structure, it cannot undergo standard Diels-Alder reactions with dienophiles like maleic anhydride under mild conditions without aggressive acid-catalyzed isomerization [2]. Furthermore, in oxidation workflows, only alpha-terpinene undergoes rapid[4+2] cycloaddition with singlet oxygen to yield the bridging endoperoxide ascaridole, whereas its isomers yield complex mixtures of allylic hydroperoxides [3]. Consequently, substituting alpha-terpinene compromises both reaction yields and product specificity in precursor applications.

Diels-Alder Cycloaddition Compatibility for Resin Synthesis

The conjugated 1,3-diene system of alpha-terpinene allows it to act as a highly efficient diene in Diels-Alder reactions, directly forming amorphous or crystalline adducts with dienophiles such as maleic anhydride at temperatures around 150°C[1]. In contrast, non-conjugated isomers like gamma-terpinene or alpha-pinene require harsh conditions—such as strong acid catalysis or temperatures exceeding 180°C—to force isomerization before any cycloaddition can occur, often resulting in lower yields and unwanted byproducts [2]. This direct reactivity allows manufacturers to procure alpha-terpinene for synthesizing terpene-maleic resins without requiring an intermediate isomerization step[1].

Evidence DimensionDiels-Alder Adduct Formation with Maleic Anhydride
Target Compound DataDirect [4+2] cycloaddition under mild thermal conditions (approx. 150°C) yielding high-purity adducts
Comparator Or Baselinegamma-Terpinene / alpha-Pinene (Requires strong acid catalysts like sulfuric acid or >180°C to force prior isomerization)
Quantified DifferenceEliminates the need for aggressive acid-catalyzed isomerization steps required by non-conjugated analogs
ConditionsThermal reaction with maleic anhydride for resin production

Eliminates the need for aggressive acid-catalyzed isomerization steps required by non-conjugated analogs, improving atom economy in resin manufacturing.

Quantitative Endoperoxide (Ascaridole) Formation via Singlet Oxygen

In photochemical oxidation workflows, alpha-terpinene acts as a specific chemical trap for singlet oxygen, undergoing a rapid [4+2] cycloaddition to form the stable endoperoxide, ascaridole [1]. Kinetic studies demonstrate that alpha-terpinene conversion to ascaridole follows pseudo-first-order kinetics, allowing it to be used as a quantitative chemical actinometer [2]. Isomers like gamma-terpinene lack the necessary conjugated diene to form this bridging peroxide, meaning alpha-terpinene cannot be substituted when synthesizing ascaridole or measuring singlet oxygen generation[1].

Evidence DimensionReaction Pathway with Singlet Oxygen (1O2)
Target Compound DataRapid, quantitative [4+2] cycloaddition to form ascaridole (endoperoxide)
Comparator Or Baselinegamma-Terpinene (Undergoes different radical oxidation pathways; does not form ascaridole)
Quantified DifferenceExclusive formation of bridging endoperoxide vs. standard allylic hydroperoxides
ConditionsVisible-light photosensitized oxidation (e.g., using Rose Bengal or similar sensitizers)

Ensures quantitative conversion to ascaridole, a critical requirement for pharmaceutical precursor synthesis that cannot be achieved with non-conjugated terpene isomers.

Superior Free Radical Scavenging (DPPH Assay)

When evaluated for antioxidant capacity, alpha-terpinene demonstrates significantly higher radical scavenging activity than its structural isomers due to the stabilization of the radical intermediate by its conjugated double bonds[1]. In comparative DPPH assays of inherent terpene antioxidants, the radical scavenging efficiency strictly follows the order of alpha-terpinene > alpha-terpinolene > gamma-terpinene[1]. This establishes alpha-terpinene as a stronger natural antioxidant additive for stabilizing sensitive formulations compared to the more commonly utilized gamma-terpinene [1].

Evidence DimensionDPPH Radical Scavenging Activity
Target Compound DataHighest inherent antioxidant activity among tested terpene isomers
Comparator Or Baselinegamma-Terpinene (Lowest activity among the compared isomers)
Quantified DifferenceActivity order strictly follows: alpha-terpinene > alpha-terpinolene > gamma-terpinene
ConditionsIn vitro DPPH radical scavenging assay

Provides stronger oxidative protection in cosmetic and industrial formulations at lower concentrations than alternative terpenes.

Precursor for Diels-Alder Resins and Polymers

Because of its conjugated 1,3-diene system, alpha-terpinene is the target terpene for direct Diels-Alder copolymerization with dienophiles like maleic anhydride [1]. This is utilized in the procurement of raw materials for manufacturing specialized thermoplastic resins, adhesives, and coatings, bypassing the need for aggressive acid-catalyzed isomerization required by alpha-pinene or gamma-terpinene [1].

Synthesis of Ascaridole and Endoperoxide Pharmaceuticals

alpha-Terpinene is the mandatory starting material for the photochemical synthesis of ascaridole via singlet oxygen addition [2]. This application is critical for pharmaceutical and agrochemical manufacturers producing anthelmintic drugs or exploring novel endoperoxide-based antimalarial and antimicrobial compounds [2].

High-Performance Antioxidant in Active Formulations

Due to its superior radical scavenging kinetics compared to gamma-terpinene and terpinolene, alpha-terpinene is procured as a natural antioxidant additive [3]. It is highly effective in extending the shelf-life of essential oil blends, cosmetics, and sensitive lipid-based formulations by rapidly neutralizing reactive oxygen species [3].

Physical Description

Liquid
Liquid; [Sigma-Aldrich MSDS]
Solid
Colourless oily liquid; refreshing, lemony-citrus aroma

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.833-0.838

LogP

4.25 (LogP)
4.25

Melting Point

< 25 °C

UNII

I24X278AP1

GHS Hazard Statements

Aggregated GHS information provided by 1853 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (96.01%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

99-86-5

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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